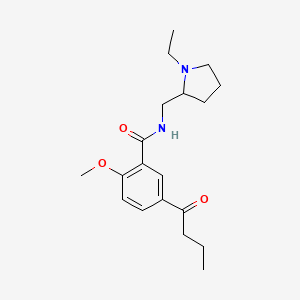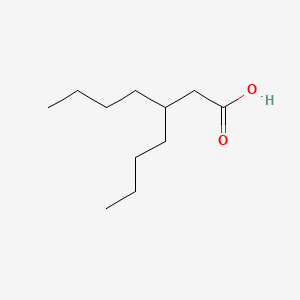
3-Aminobutan-2-one
Descripción general
Descripción
3-Aminobutan-2-one is an organic compound with the molecular formula C4H9NO It is a chiral molecule, meaning it has non-superimposable mirror images
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Aminobutan-2-one can be synthesized through several methods. One common approach involves the reductive amination of 3-oxobutan-2-one using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine with high selectivity .
Industrial Production Methods: On an industrial scale, this compound can be produced using biocatalytic methods. Enzymes such as amine dehydrogenases can catalyze the reductive amination of ketones to produce chiral amines, including this compound. This method is advantageous due to its high enantioselectivity and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminobutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxobutan-2-one.
Reduction: It can be reduced to form 3-aminobutan-2-ol.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: 3-oxobutan-2-one.
Reduction: 3-aminobutan-2-ol.
Substitution: Various substituted butanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Aminobutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and amino alcohols.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, including antiviral and anticancer agents.
Mecanismo De Acción
The mechanism of action of 3-Aminobutan-2-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes such as amine dehydrogenases, which catalyze its conversion to other biologically active compounds. The specific pathways and targets depend on the context of its use, such as in drug development or enzymatic reactions .
Comparación Con Compuestos Similares
3-Aminobutan-2-ol: A closely related compound with similar chemical properties but different reactivity due to the presence of a hydroxyl group.
3-Oxobutan-2-one: The oxidized form of 3-Aminobutan-2-one, used in similar synthetic applications.
Butan-2-amine: Another chiral amine with a similar carbon backbone but different functional groups.
Uniqueness: this compound is unique due to its specific combination of an amino and a ketone group, which allows it to participate in a wide range of chemical reactions. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications .
Propiedades
IUPAC Name |
3-aminobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3(5)4(2)6/h3H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYWGXUJESDUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403618 | |
| Record name | 3-aminobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52648-79-0 | |
| Record name | 3-Amino-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52648-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-aminobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



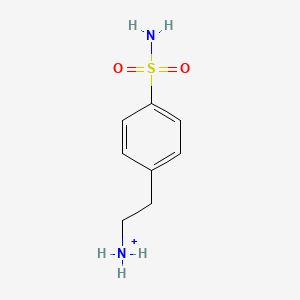

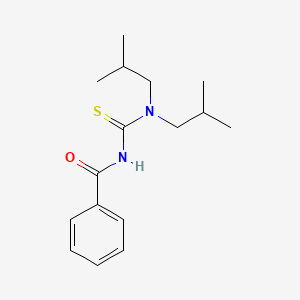
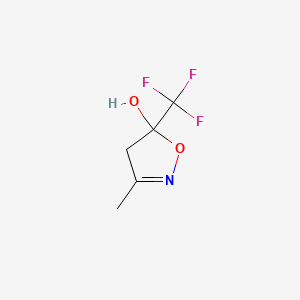

![ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate](/img/structure/B1622639.png)
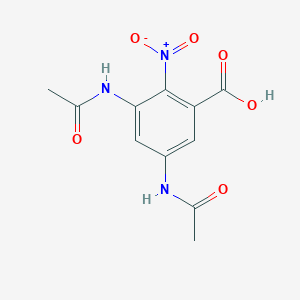
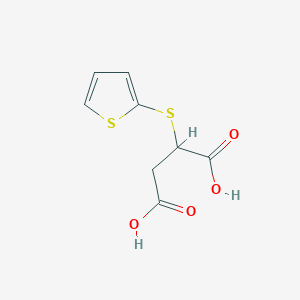
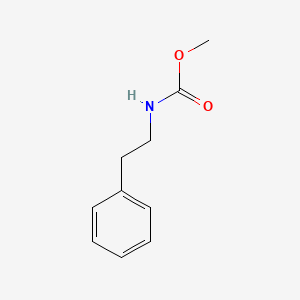
![S-[2-(3-nitrophenyl)-2-oxoethyl] ethanethioate](/img/structure/B1622646.png)
